molecular formula C28H27N5O B12626487 4-(6-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline

4-(6-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline

Cat. No.: B12626487
M. Wt: 449.5 g/mol
InChI Key: PFKQASDUKAZLNG-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Proton NMR analysis would reveal distinct signals corresponding to:

  • Aromatic protons : Multiplets between δ 7.5–9.0 ppm for the quinoline and pyrazolo[1,5-a]pyrimidine rings.
  • Ethoxy linker : A triplet near δ 4.5 ppm (-OCH2CH2N-) and a quartet at δ 3.7 ppm (-OCH2CH2N-).
  • Piperidine protons : Axial and equatorial protons appearing as complex multiplets between δ 1.5–2.8 ppm, with the N-CH2 group resonating near δ 2.5 ppm.

Carbon-13 NMR would show:

  • Quinoline carbons: 120–150 ppm (aromatic carbons).
  • Pyrazolo[1,5-a]pyrimidine carbons: 140–160 ppm (heteroaromatic carbons).
  • Ethoxy carbons: 60–70 ppm (OCH2), 45–55 ppm (CH2N).
  • Piperidine carbons: 25–50 ppm (aliphatic carbons).

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) would display a molecular ion peak at m/z 476.2321 ([M+H]+). Characteristic fragmentation pathways include:

  • Loss of the piperidine-ethoxy group (m/z 476 → 348).
  • Cleavage of the pyrazolo[1,5-a]pyrimidine ring, yielding quinoline-derived ions at m/z 129 and 170.
  • Retro-Diels-Alder fragmentation of the bicyclic systems, generating smaller aromatic ions.

Infrared Absorption Characteristics

Key IR absorption bands would include:

  • 3050–3100 cm⁻¹: C-H stretching in aromatic rings.
  • 2850–2950 cm⁻¹: Aliphatic C-H stretches from the ethoxy and piperidine groups.
  • 1600 cm⁻¹: C=N stretching in pyrazolo[1,5-a]pyrimidine.
  • 1250 cm⁻¹: C-O-C asymmetric stretching from the ethoxy linker.
  • 750 cm⁻¹: Out-of-plane bending vibrations of para-substituted phenyl rings.

The absence of broad O-H or N-H stretches above 3200 cm⁻¹ confirms the lack of free hydroxyl or amine groups, consistent with its ether and tertiary amine functionalities.

Properties

Molecular Formula

C28H27N5O

Molecular Weight

449.5 g/mol

IUPAC Name

4-[6-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline

InChI

InChI=1S/C28H27N5O/c1-4-14-32(15-5-1)16-17-34-23-10-8-21(9-11-23)22-18-30-28-26(19-31-33(28)20-22)24-12-13-29-27-7-3-2-6-25(24)27/h2-3,6-13,18-20H,1,4-5,14-17H2

InChI Key

PFKQASDUKAZLNG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3

Origin of Product

United States

Preparation Methods

Detailed Synthesis Steps

The synthesis of 4-(6-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline can be outlined as follows:

  • Synthesis of Piperidine Derivative :

    • Start with piperidine and react it with an ethylene oxide derivative to form the piperidinyl ethoxy compound.
  • Formation of Pyrazolo[1,5-a]pyrimidine :

    • React the piperidinyl ethoxy compound with appropriate hydrazones under acidic conditions to form the pyrazolo intermediate.
  • Quinoline Core Construction :

    • Use Friedländer condensation to construct the quinoline core from an appropriate aniline derivative and carbonyl compound.
  • Final Coupling Reaction :

    • Couple the quinoline derivative with the pyrazolo intermediate using coupling agents such as EDC or DCC to form the final product.

Research Findings and Analysis

Recent studies have focused on optimizing these synthetic routes to improve yields and reduce reaction times. For instance:

  • A study demonstrated that using microwave-assisted synthesis significantly reduced reaction times for forming pyrazolo derivatives while maintaining high yields (up to 90%).

  • Another investigation explored different bases for alkylation reactions, highlighting that potassium carbonate yielded better results compared to sodium hydroxide due to its milder nature.

Comparative Table of Synthesis Methods

Method Advantages Disadvantages
Friedländer Condensation Simple procedure; well-established Limited functional group tolerance
Pyrazolo Synthesis Versatile; multiple pathways available Requires careful reaction conditions
Ethoxy Group Introduction Direct alkylation; high yields possible Sensitive to moisture and air

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine Core Reactivity

The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, enabling diverse functionalization at positions 3, 5, 6, and 7.

Electrophilic Aromatic Substitution

  • Nitration/Halogenation : Position 3 of the pyrazolo[1,5-a]pyrimidine (occupied by quinoline in this compound) is highly reactive toward electrophiles. Nitration or halogenation typically occurs here in similar analogs using HNO₃/H₂SO₄ or N-halosuccinimides (NXS), respectively .

  • C–H Activation : Position 6 (substituted with phenyl in this case) can undergo Pd-catalyzed C–H arylation or alkenylation. For example, hexafluoroisopropanol (HFIP) facilitates Pd-mediated coupling with aryl iodides .

Reaction Conditions Outcome Reference
NitrationHNO₃, H₂SO₄, 0–25°C3-Nitro derivatives
HalogenationNXS (X = Cl, Br, I), RT, 20 min3-Halo derivatives
C–H ArylationPd(OAc)₂, HFIP, 80°C6-Aryl substitution

Quinoline Moiety Transformations

The quinoline group at position 3 participates in nucleophilic and electrophilic reactions:

Nucleophilic Substitution

  • Chlorine Replacement : In analogs, the 4-position chlorine of quinoline undergoes substitution with amines or alkoxides under basic conditions (e.g., K₂CO₃, DMF) .

Oxidation

  • The quinoline ring can be oxidized to form N-oxide derivatives using mCPBA or H₂O₂/AcOH .

Reaction Conditions Outcome Reference
AminationRNH₂, K₂CO₃, DMF, 80°C4-Aminoquinoline derivatives
N-OxidationmCPBA, CH₂Cl₂, RTQuinoline N-oxide

Piperidine Ethoxy-Phenyl Chain Modifications

The ethoxy linker and piperidine group offer additional reactivity:

Ether Cleavage

  • The ethoxy group can be cleaved with HI or BBr₃ to yield phenolic intermediates, enabling further functionalization (e.g., sulfonation, alkylation) .

Piperidine Functionalization

  • N-Alkylation/Acylation : The piperidine nitrogen reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively .

Reaction Conditions Outcome Reference
Ether CleavageBBr₃, CH₂Cl₂, 0°C → RTPhenolic intermediate
N-AlkylationR-X, K₂CO₃, DMF, 60°CPiperidinium salts

Cross-Coupling Reactions

The pyrazolo[1,5-a]pyrimidine and quinoline moieties support transition-metal-catalyzed couplings:

Sonogashira Coupling

  • Ethynylation at position 5 or 7 of pyrazolo[1,5-a]pyrimidine using Pd/Cu catalysts .

Suzuki-Miyaura Coupling

  • Aryl boronic acids couple with halogenated pyrazolo[1,5-a]pyrimidine intermediates (e.g., bromo derivatives) .

Reaction Conditions Outcome Reference
SonogashiraPd(PPh₃)₄, CuI, Et₃N, THF5- or 7-Alkynyl derivatives
SuzukiPd(dppf)Cl₂, Na₂CO₃, DME/H₂O6-Aryl substitution

Multicomponent Reactions

The quinoline and pyrazolo[1,5-a]pyrimidine units participate in one-pot syntheses:

  • Pyrano[3,2-c]chromenone Formation : Reacts with malononitrile and 4-hydroxycoumarin under L-proline catalysis to form fused heterocycles .

Salt Formation

The piperidine nitrogen forms hydrochloride salts (e.g., with HCl in EtOH), enhancing solubility for pharmaceutical applications .

Key Limitations and Challenges

  • Steric Hindrance : Bulky substituents on the phenyl or quinoline groups may impede reactivity at adjacent positions.

  • Regioselectivity : Competing reaction pathways (e.g., C–H activation vs. nucleophilic substitution) require careful optimization .

Scientific Research Applications

Synthesis and Functionalization

Recent advancements in the synthesis of pyrazolo[1,5-a]pyrimidines have facilitated the development of compounds like 4-(6-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline. Various synthetic routes have been explored to enhance the structural diversity and functionalization of these compounds, which significantly impacts their biological activity .

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its anticancer properties. Compounds derived from this scaffold have shown promise as inhibitors of cancer cell proliferation and survival. For instance, studies indicate that derivatives exhibit selective cytotoxicity against various cancer cell lines, making them potential candidates for drug development aimed at cancer therapy .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. Research highlights its potential as a selective protein inhibitor, contributing to the development of targeted therapies for conditions such as cancer and neurodegenerative diseases. The inhibition of key enzymes can disrupt critical cellular processes, leading to therapeutic benefits .

Antibacterial Properties

Recent studies have also evaluated the antibacterial efficacy of pyrazolo[1,5-a]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, with some compounds showing better efficacy than standard antibiotics like ampicillin. This suggests potential applications in treating bacterial infections .

Case Studies

Study Findings Reference
Study on Anticancer ActivityDemonstrated selective cytotoxicity against breast and lung cancer cell lines.
Enzyme Inhibition ResearchIdentified as a potent inhibitor of specific kinases associated with tumor growth.
Antibacterial ScreeningShowed significant inhibition zones against Escherichia coli and Staphylococcus aureus compared to ampicillin.

Mechanism of Action

The mechanism of action of 4-(6-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3

Biological Activity

The compound 4-(6-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline , often referred to as BML-275 or Compound C , is a novel pyrazolo[1,5-a]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure

The chemical formula for this compound is C28H27N5OC_{28}H_{27}N_5O, and it features a complex structure that includes a quinoline moiety, a piperidine group, and a pyrazolo[1,5-a]pyrimidine core. The presence of these functional groups is crucial for its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The process has been optimized to yield high purity and good yields, making it suitable for further biological evaluation .

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess significant anticancer properties. The compound has shown potential in inhibiting various cancer cell lines. For instance, studies have reported that derivatives with similar structures exhibit selective cytotoxicity against cancer cells while sparing normal cells .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activity. Specifically, it has shown promise as an inhibitor of certain kinases involved in cancer progression. The mechanism involves the binding of the compound to the ATP-binding site of these enzymes, thereby inhibiting their activity and disrupting cancer cell proliferation .

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various strains of bacteria. The presence of the piperidine moiety is believed to enhance its interaction with bacterial membranes, leading to increased permeability and subsequent bacterial cell death .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Case Study 1 : A derivative of pyrazolo[1,5-a]pyrimidine was tested in vitro against breast cancer cell lines and showed a significant reduction in cell viability at concentrations as low as 10 µM.
  • Case Study 2 : In a preclinical model of bacterial infection, a related compound demonstrated a 90% reduction in bacterial load compared to controls when administered at appropriate dosages.

Tables Summarizing Biological Activities

Biological Activity Effect Reference
AnticancerCytotoxicity against cancer cell lines
Enzyme InhibitionInhibition of kinase activity
AntibacterialReduction in bacterial viability

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares key structural and functional attributes of the target compound with its analogs:

Compound Name Substituent (R-group) Molecular Weight Primary Target Key Findings
Target Compound 4-(2-(Piperidin-1-yl)ethoxy)phenyl ~453.5* BMP Receptors (inferred) Likely modulates BMP signaling; structural similarity suggests potential autophagy inhibition.
DMH1 (4-[6-(4-isopropoxyphenyl)-PP-3-yl]quinoline) 4-isopropoxyphenyl 381.2 BMP Receptors, Autophagy Inhibits chemotherapeutic-induced autophagy; IC₅₀ = 214 nM for BMP .
LDN-193189 4-(piperazin-1-yl)phenyl 442.94 BMP Type I Receptors Potent BMP inhibitor (IC₅₀ = 5 nM for ALK2/3); enhances osteogenesis .
Dorsomorphin 4-(2-(Piperidin-1-yl)ethoxy)phenyl 465.5 AMPK, BMP Receptors Original BMP inhibitor; less selective due to AMPK off-target effects .

*Calculated based on molecular formula.

Key Differences and Implications

Substituent Effects on Target Selectivity
  • Target Compound vs. DMH1: The piperidin-1-yl ethoxy group in the target compound replaces DMH1’s isopropoxy group. DMH1’s isopropoxy group confers selectivity for BMP signaling over unrelated pathways, as evidenced by its autophagy inhibition in cancer cells .
  • Target Compound vs. LDN-193189: LDN-193189’s piperazine substituent increases polarity compared to the target’s piperidine group, which may improve blood-brain barrier penetration. LDN-193189 exhibits nanomolar potency against BMP receptors (ALK2/3), making it a preferred tool for studying skeletal development .
  • Target Compound vs. Dorsomorphin: Both share the piperidin-1-yl ethoxy group, but Dorsomorphin’s pyridinyl group (vs. quinoline in the target) reduces selectivity, leading to AMPK inhibition .
Pharmacokinetic Considerations
  • DMH1 : Moderate lipophilicity (logP ~3.5) supports cellular uptake but may limit aqueous solubility .
  • LDN-193189 : Hydrochloride salt formulation improves solubility, facilitating in vivo applications .
  • Target Compound : The piperidin-1-yl ethoxy group could enhance membrane permeability compared to DMH1, though this requires experimental validation.

Q & A

Q. Q1. What are the established synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for synthesizing the target compound?

Methodological Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves condensation reactions between amino pyrazoles and β-ketoesters or enones. For example, 3-substituted pyrazolo[1,5-a]pyrimidines can be synthesized via a one-pot reaction between 1-aryl-5-styrylpyrazoles and aldehydes under intramolecular Friedel-Crafts conditions . To synthesize the target compound, the quinoline and piperidine-ethoxy-phenyl moieties may require sequential coupling. Key steps include:

Core Formation : Use a regioselective cyclization of amino pyrazoles with substituted quinoline precursors.

Functionalization : Introduce the piperidine-ethoxy-phenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).

Characterization : Validate intermediates via IR (e.g., C=O stretch at 1650–1750 cm⁻¹), NMR (δ 8.0–9.0 ppm for aromatic protons), and GC-MS (molecular ion detection with >90% purity) .

Q. Q2. How can spectral data (NMR, IR, MS) be interpreted to confirm the structure of intermediates and the final compound?

Methodological Answer:

  • 1H NMR : Aromatic protons in pyrazolo[1,5-a]pyrimidine appear as doublets or triplets in δ 7.5–9.0 ppm. The piperidine moiety shows signals at δ 1.5–3.0 ppm (CH₂ and CH groups). For the ethoxy group, look for a triplet at δ 1.3–1.5 ppm (CH₃) and a quartet at δ 3.8–4.2 ppm (OCH₂) .
  • 13C NMR : The pyrimidine carbons resonate at δ 150–160 ppm, while quinoline carbons appear at δ 120–140 ppm .
  • MS : Molecular ion peaks may have low intensity (0.5–8.0%) due to fragmentation. For example, a compound with MW 416.36 (C19H15F3N6O2) should show a peak at m/z 416 .
  • IR : Confirm the presence of ether linkages (C-O stretch at 1100–1250 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed, particularly when introducing substituents at the 3- and 6-positions?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. For example:

  • Steric Control : Bulky substituents on the quinoline moiety direct electrophilic substitution to less hindered positions.
  • Electronic Control : Electron-withdrawing groups (e.g., cyano or trifluoromethyl) enhance reactivity at the 6-position.
  • Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states in Friedel-Crafts reactions .
  • Validation : Monitor reaction progress via TLC and HPLC. For conflicting data (e.g., unexpected regiochemistry), perform X-ray crystallography to resolve ambiguities .

Q. Q4. What strategies are effective for resolving contradictions in elemental analysis and spectral data during characterization?

Methodological Answer: Discrepancies between calculated and observed data (e.g., C, H, N percentages) often arise from incomplete purification or hygroscopic intermediates. Mitigation strategies include:

Recrystallization : Use solvents like ethanol or DCM to remove impurities.

High-Resolution MS : Confirm molecular formulas (e.g., C21H16ClN7Al requires HRMS with <2 ppm error) .

Thermogravimetric Analysis (TGA) : Detect residual solvents (e.g., water or pyridine) that skew elemental analysis .

Alternative Techniques : If GC-MS data is inconsistent (e.g., low molecular ion intensity), use MALDI-TOF for higher sensitivity .

Q. Q5. How can structure-activity relationships (SAR) be explored for this compound, particularly in modulating biological targets like kinase inhibition?

Methodological Answer:

Scaffold Modification : Replace the piperidine group with morpholine or thiomorpholine to assess steric/electronic effects on target binding.

Functional Group Variation : Introduce substituents (e.g., fluoro or methyl) at the quinoline 4-position to enhance lipophilicity and blood-brain barrier penetration.

Assay Design : Test derivatives in kinase inhibition assays (e.g., KDR kinase) using ATP-competitive binding protocols. IC₅₀ values <100 nM indicate high potency .

Computational Modeling : Perform docking studies with AutoDock Vina to predict binding modes to active sites (e.g., PDB ID: 1T46 for KDR kinase) .

Q. Q6. What are the best practices for optimizing reaction yields in multistep syntheses involving sensitive intermediates?

Methodological Answer:

  • Protection-Deprotection : Protect amine groups (e.g., with Boc) during harsh reactions (e.g., Friedel-Crafts acylations) to prevent side reactions .
  • Low-Temperature Conditions : Perform lithiation or Grignard reactions at −78°C to stabilize reactive intermediates.
  • Catalytic Systems : Use Pd(PPh₃)₄ for Suzuki couplings to achieve yields >80% .
  • Workup Optimization : For acid-sensitive intermediates, neutralize reaction mixtures with NaHCO₃ instead of HCl .

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